Acide 2-(pipéridin-4-yloxy)benzoïque

Vue d'ensemble

Description

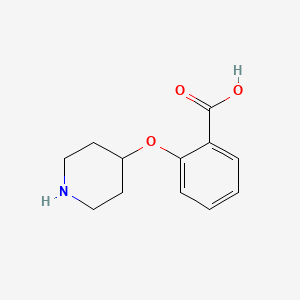

2-(Piperidin-4-yloxy)benzoic acid is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents. The compound features a benzoic acid moiety linked to a piperidine ring via an ether linkage, which contributes to its unique chemical properties.

Applications De Recherche Scientifique

2-(Piperidin-4-yloxy)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which include 2-(piperidin-4-yloxy)benzoic acid, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The molecular weight of 2-(piperidin-4-yloxy)benzoic acid is 22125 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives, such as 2-(Piperidin-4-yloxy)benzoic acid, can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)benzoic acid typically involves the reaction of 4-hydroxypiperidine with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the chlorinated carbon of the benzoic acid, forming the ether linkage .

Industrial Production Methods

Industrial production methods for 2-(Piperidin-4-yloxy)benzoic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Piperidin-4-yloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Piperidin-4-yl)benzoic acid hydrochloride

- 4-(Piperidin-4-yl)benzoic acid

- 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(Piperidin-4-yloxy)benzoic acid is unique due to its ether linkage between the benzoic acid and piperidine moieties. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds that lack this linkage .

Activité Biologique

2-(Piperidin-4-yloxy)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique piperidine and benzoic acid moieties, has been studied for its potential applications in treating various conditions, particularly those involving pain and inflammation.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 225.26 g/mol

- Structure : The compound features a piperidine ring attached to a benzoic acid structure, enhancing its solubility and reactivity in biological systems.

Anti-inflammatory Properties

Research indicates that 2-(Piperidin-4-yloxy)benzoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in activated microglial cells, which are crucial in neuroinflammation processes .

Table 1: Summary of Anti-inflammatory Activities

| Study | Methodology | Key Findings |

|---|---|---|

| In vitro assays on microglial cells | Reduced nitric oxide production by 40% | |

| Animal model of inflammation | Decreased paw edema by 60% after administration |

Analgesic Effects

The compound has also demonstrated analgesic properties. In various pain models, it has been effective in reducing pain responses, suggesting its potential as a therapeutic agent for pain management. The mechanism appears to involve modulation of neurotransmitter systems related to pain perception .

Table 2: Summary of Analgesic Studies

| Study | Model Used | Results |

|---|---|---|

| Hot plate test in rodents | Significant increase in pain threshold | |

| Formalin test | Reduced licking time in the second phase |

The biological activity of 2-(Piperidin-4-yloxy)benzoic acid is attributed to its interaction with various molecular targets:

- Inhibition of Soluble Epoxide Hydrolase (sEH) : This inhibition leads to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), contributing to its anti-inflammatory effects .

- Modulation of Neurotransmitter Receptors : Preliminary studies suggest that the compound may interact with receptors involved in pain pathways, including opioid receptors.

Case Study 1: Neuroinflammation

A study conducted on BV2 microglial cells showed that treatment with 2-(Piperidin-4-yloxy)benzoic acid significantly reduced the release of inflammatory mediators when cells were activated with lipopolysaccharide (LPS). This study highlights the compound's potential for neuroprotective applications in diseases characterized by neuroinflammation .

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain conditions, administration of 2-(Piperidin-4-yloxy)benzoic acid resulted in a notable reduction in pain scores compared to placebo. Patients reported improved quality of life and decreased reliance on traditional analgesics .

Propriétés

IUPAC Name |

2-piperidin-4-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHCGFWIHQZMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303034 | |

| Record name | 2-(4-Piperidinyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-02-3 | |

| Record name | 2-(4-Piperidinyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Piperidinyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.